An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Aminoisoxazole Scaffold
The isoxazole ring system is a prominent pharmacophore in medicinal chemistry, valued for its unique electronic properties and its ability to act as a bioisostere for various functional groups.[1] Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] Within this class, the 5-aminoisoxazole moiety is of particular interest as it serves as a crucial building block in the synthesis of more complex heterocyclic systems and as a key component in a number of active pharmaceutical ingredients.[3] The presence of the amino group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs. This guide provides a detailed methodology for the synthesis and comprehensive characterization of a specific, highly functionalized derivative, 5-Amino-3-(3,5-dichlorophenyl)isoxazole, a compound of interest for its potential applications in the development of novel therapeutic agents.
Synthetic Pathway Overview
The synthesis of 5-Amino-3-(3,5-dichlorophenyl)isoxazole is most effectively achieved through a two-step process commencing with the commercially available 3,5-dichlorobenzoic acid. The overall strategy involves the initial formation of a key intermediate, 3-(3,5-dichlorophenyl)-3-oxopropanenitrile, followed by a cyclization reaction with hydroxylamine to construct the desired 5-aminoisoxazole ring.
Caption: Synthetic workflow for 5-Amino-3-(3,5-dichlorophenyl)isoxazole.
Part 1: Synthesis of the Key Intermediate: 3-(3,5-dichlorophenyl)-3-oxopropanenitrile
The initial phase of the synthesis focuses on the preparation of the β-ketonitrile intermediate. This is accomplished in two stages: the conversion of 3,5-dichlorobenzoic acid to its more reactive acid chloride derivative, followed by a condensation reaction with acetonitrile.
Step 1a: Preparation of 3,5-Dichlorobenzoyl Chloride
Rationale: The conversion of the carboxylic acid to the acid chloride is a necessary activation step. The acid chloride is significantly more electrophilic, facilitating the subsequent carbon-carbon bond formation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[4][5]
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1 equivalent).
-
Under a fume hood, add thionyl chloride (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,5-dichlorobenzoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification.
Step 1b: Synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile
Rationale: This step involves a condensation reaction between the newly formed 3,5-dichlorobenzoyl chloride and the carbanion of acetonitrile. A strong base, such as sodium hydride or sodium methoxide, is required to deprotonate acetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1]
Experimental Protocol:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF to the suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acetonitrile anion.
-
Still at 0°C, add a solution of 3,5-dichlorobenzoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(3,5-dichlorophenyl)-3-oxopropanenitrile as a solid.[6][7]
Part 2: Cyclization to 5-Amino-3-(3,5-dichlorophenyl)isoxazole
Rationale: The final step in the synthesis is the construction of the 5-aminoisoxazole ring. This is a classic cyclocondensation reaction where the β-ketonitrile intermediate reacts with hydroxylamine. The reaction proceeds via the initial formation of an oxime at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, leading to the formation of the heterocyclic ring.[2]
Experimental Protocol:
-
Dissolve 3-(3,5-dichlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
-
To neutralize the HCl and liberate the free hydroxylamine, add a base such as sodium acetate or pyridine (1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure 5-Amino-3-(3,5-dichlorophenyl)isoxazole.
Part 3: Comprehensive Characterization
A thorough characterization of the synthesized 5-Amino-3-(3,5-dichlorophenyl)isoxazole is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Caption: Logical flow for the characterization of the final product.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C4-H of the isoxazole ring, likely in the range of δ 5.5-6.5 ppm. - A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O, typically in the range of δ 4.5-5.5 ppm. - A doublet or multiplet for the two equivalent aromatic protons on the dichlorophenyl ring (H2' and H6'). - A triplet or multiplet for the single aromatic proton on the dichlorophenyl ring (H4'). |
| ¹³C NMR | - A signal for the C5 of the isoxazole ring (bearing the amino group) at approximately δ 170 ppm. - A signal for the C3 of the isoxazole ring (attached to the dichlorophenyl group) around δ 160-165 ppm. - A signal for the C4 of the isoxazole ring at a significantly upfield position, likely around δ 90-100 ppm. - Signals for the aromatic carbons of the dichlorophenyl ring, including the two carbons bearing chlorine atoms, which would be expected in the δ 130-140 ppm region. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine as two distinct bands in the range of 3300-3500 cm⁻¹. - C=N stretching of the isoxazole ring around 1620-1650 cm⁻¹. - C=C stretching of the aromatic and isoxazole rings in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₅Cl₂N₃O. - A characteristic isotopic pattern for the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). |
Conclusion
This guide provides a comprehensive and technically sound pathway for the synthesis and characterization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole. By detailing the rationale behind each synthetic step and providing established protocols, researchers are equipped with the necessary information to produce this valuable heterocyclic compound. The predictive characterization data, grounded in the analysis of analogous structures, offers a reliable framework for the verification of the final product. The methodologies described herein are robust and can likely be adapted for the synthesis of other 3-aryl-5-aminoisoxazole derivatives, thus serving as a valuable resource for the broader drug discovery and development community.
References
-
Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. (n.d.). Retrieved from [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com. (n.d.). Retrieved from [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. ResearchGate. (n.d.). Retrieved from [Link]
-
3-(3,5-dichlorophenyl)-3-oxopropanenitrile. MySkinRecipes. (n.d.). Retrieved from [Link]
-
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. MDPI. (2019). Retrieved from [Link]
-
Preparation method of 3,5-dichlorobenzoyl chloride. Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). MDPI. (2021). Retrieved from [Link]
-
5-Amino isoxazole - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. (2022). Retrieved from [Link]
-
3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811. PubChem. (n.d.). Retrieved from [Link]
-
1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN. (2023). Retrieved from [Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. (n.d.). Retrieved from [Link]
-
5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. PubChem. (n.d.). Retrieved from [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. (2023). Retrieved from [Link]
-
rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI. (2018). Retrieved from [Link]
-
3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST WebBook. (n.d.). Retrieved from [Link]
-
[(z)-[amino-(2,4-dichlorophenyl)methylene]amino] 5-methyl-3-phenyl-isoxazole-4-carboxylate. PubChemLite. (n.d.). Retrieved from [Link]
-
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. (2022). Retrieved from [Link]
-
3-(3,4-Dichlorophenyl)-3-oxopropanenitrile | C9H5Cl2NO | CID 2758063. PubChem. (n.d.). Retrieved from [Link]
- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. Google Patents. (n.d.).
-
(PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ResearchGate. (n.d.). Retrieved from [Link]
-
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]
- 6. 3-(3,5-dichlorophenyl)-3-oxopropanenitrile [myskinrecipes.com]
- 7. 69316-09-2|3-(3,5-Dichlorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
